molecular formula C18H16O3S B12759187 (E)-2,3-Dihydro-3-((4-methoxyphenyl)methylene)-6-(methylthio)-4H-1-benzopyran-4-one CAS No. 130688-93-6

(E)-2,3-Dihydro-3-((4-methoxyphenyl)methylene)-6-(methylthio)-4H-1-benzopyran-4-one

Katalognummer: B12759187
CAS-Nummer: 130688-93-6
Molekulargewicht: 312.4 g/mol
InChI-Schlüssel: GXIVQLHENDICGK-UKTHLTGXSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(E)-2,3-Dihydro-3-((4-methoxyphenyl)methylene)-6-(methylthio)-4H-1-benzopyran-4-one is a synthetic organic compound that belongs to the class of benzopyran derivatives

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2,3-Dihydro-3-((4-methoxyphenyl)methylene)-6-(methylthio)-4H-1-benzopyran-4-one typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method is the Claisen-Schmidt condensation, where an aldehyde and a ketone react in the presence of a base to form the desired product. The reaction conditions often include:

    Base: Sodium hydroxide or potassium hydroxide

    Solvent: Ethanol or methanol

    Temperature: Room temperature to reflux

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

(E)-2,3-Dihydro-3-((4-methoxyphenyl)methylene)-6-(methylthio)-4H-1-benzopyran-4-one can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the double bond or carbonyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic ring or other reactive sites.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Solvents: Dichloromethane, ethanol, methanol

Major Products Formed

    Oxidation Products: Sulfoxides, sulfones

    Reduction Products: Alcohols, alkanes

    Substitution Products: Halogenated derivatives, alkylated derivatives

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored as a lead compound for drug development.

    Industry: Utilized in the development of new materials with specific properties.

Wirkmechanismus

The mechanism of action of (E)-2,3-Dihydro-3-((4-methoxyphenyl)methylene)-6-(methylthio)-4H-1-benzopyran-4-one depends on its specific biological activity. Generally, it may interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Flavonoids: Natural compounds with similar benzopyran structures.

    Chalcones: Compounds with a similar core structure but different substituents.

    Coumarins: Compounds with a benzopyranone core.

Uniqueness

(E)-2,3-Dihydro-3-((4-methoxyphenyl)methylene)-6-(methylthio)-4H-1-benzopyran-4-one is unique due to its specific substituents, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Eigenschaften

CAS-Nummer

130688-93-6

Molekularformel

C18H16O3S

Molekulargewicht

312.4 g/mol

IUPAC-Name

(3E)-3-[(4-methoxyphenyl)methylidene]-6-methylsulfanylchromen-4-one

InChI

InChI=1S/C18H16O3S/c1-20-14-5-3-12(4-6-14)9-13-11-21-17-8-7-15(22-2)10-16(17)18(13)19/h3-10H,11H2,1-2H3/b13-9+

InChI-Schlüssel

GXIVQLHENDICGK-UKTHLTGXSA-N

Isomerische SMILES

COC1=CC=C(C=C1)/C=C/2\COC3=C(C2=O)C=C(C=C3)SC

Kanonische SMILES

COC1=CC=C(C=C1)C=C2COC3=C(C2=O)C=C(C=C3)SC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.